(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Description

Molecular Structure and Isomerism

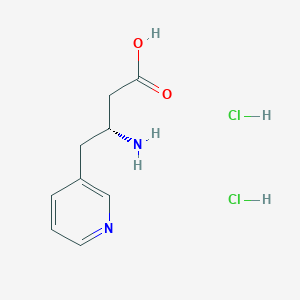

The molecular structure of this compound is defined by the molecular formula C9H14Cl2N2O2, with a molecular weight of 253.12 g/mol. The compound exists as a dihydrochloride salt of the parent amino acid, which significantly enhances its water solubility compared to the free base form. The structural framework consists of a butanoic acid backbone with an amino group positioned at the third carbon and a pyridin-3-yl substituent attached to the fourth carbon, establishing a β-amino acid configuration.

The stereochemical configuration is explicitly defined by the (R) designation at the third carbon center, indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules. This chiral center represents the sole stereogenic position within the molecule, contributing to its enantiospecific properties and biological activities. The pyridine ring system introduces additional structural complexity through its aromatic heterocyclic nature, providing sites for hydrogen bonding and π-π interactions.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (3R)-3-amino-4-pyridin-3-ylbutanoic acid dihydrochloride. The systematic chemical identification utilizes the Simplified Molecular Input Line Entry System notation C1=CC(=CN=C1)CC@HN.Cl.Cl, which explicitly denotes the stereochemical configuration and salt formation. The International Chemical Identifier provides a standardized representation that facilitates database searching and compound identification across multiple chemical information systems.

Conformational analysis reveals that the molecule can adopt multiple conformations due to rotation around single bonds, particularly the C-C bonds connecting the pyridine ring to the amino acid backbone. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the amino group and the pyridine nitrogen, as well as electrostatic interactions in the salt form. The dihydrochloride formation involves protonation of both the amino group and the pyridine nitrogen, creating a dication that is stabilized by two chloride counterions.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that correspond to the distinct chemical environments within the molecule. The pyridine ring protons appear in the aromatic region, typically between 7.0 and 8.5 ppm, with coupling patterns that reflect the substitution pattern on the pyridine ring.

The aliphatic proton signals provide critical information about the butanoic acid chain configuration. The chiral center proton at the third carbon position exhibits characteristic coupling patterns with adjacent methylene protons, allowing for confirmation of the stereochemical assignment. The amino acid protons appear as complex multiplets due to coupling interactions with neighboring carbons and the influence of the salt formation on chemical shift values.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the carboxylic acid group typically appears around 170-180 ppm, while the pyridine ring carbons exhibit signals in the aromatic region between 120-150 ppm. The aliphatic carbons of the butanoic acid chain show characteristic chemical shifts that reflect their proximity to electronegative atoms and functional groups.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The parent ion peak corresponds to the molecular weight of the dihydrochloride salt, while fragmentation patterns reveal characteristic losses associated with the functional groups present. Common fragmentation pathways include loss of chloride ions, decarboxylation, and pyridine ring cleavage, providing diagnostic information for compound identification.

Infrared spectroscopy identifies characteristic functional group vibrations that confirm the presence of specific structural elements. The carboxylic acid carbonyl stretch typically appears around 1700-1750 cm⁻¹, while amino group vibrations are observed in the 3000-3500 cm⁻¹ region. The pyridine ring exhibits characteristic aromatic stretching and bending modes that provide additional structural confirmation.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information at the atomic level. The crystal structure reveals the precise spatial arrangement of atoms within the unit cell and provides insights into intermolecular interactions that stabilize the solid-state structure. The compound crystallizes in a specific space group that reflects the chiral nature of the molecule and the packing arrangements influenced by hydrogen bonding and ionic interactions.

The crystal packing is dominated by extensive hydrogen bonding networks involving the protonated amino group, the pyridine nitrogen, the carboxylic acid group, and the chloride counterions. These interactions create a three-dimensional network that stabilizes the crystal structure and influences the physical properties of the solid material. The chloride ions play crucial roles in bridging different molecular units through ionic interactions and hydrogen bonding with protonated nitrogen centers.

Bond length and angle measurements from crystallographic data provide precise geometric parameters that can be compared with theoretical calculations and other related compounds. The C-N bond lengths, C-C bond distances, and torsion angles around the chiral center contribute to understanding the conformational preferences and structural stability of the molecule.

Conformational studies utilizing computational methods complement crystallographic findings by exploring the potential energy surface and identifying stable conformations under different conditions. Molecular dynamics simulations reveal the flexibility of the molecule and the barriers to rotation around specific bonds. These studies provide insights into the solution-state behavior and the relationship between conformation and biological activity.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound encompass various aspects of molecular behavior under different conditions. Thermal stability analysis reveals the temperature ranges over which the compound remains structurally intact and identifies decomposition pathways at elevated temperatures. The melting point and decomposition temperature provide practical information for handling and storage conditions.

Solubility properties represent critical thermodynamic parameters that influence the compound's utility in various applications. The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making the compound suitable for aqueous formulations and biological studies. Solubility in different solvents provides insights into the polarity and intermolecular interactions that govern dissolution behavior.

Phase transition studies reveal the thermal behavior of the compound under controlled heating and cooling conditions. Differential scanning calorimetry analysis identifies endothermic and exothermic transitions that correspond to melting, crystallization, and decomposition processes. These thermal events provide information about the energy requirements for phase changes and the stability of different polymorphic forms.

Kinetic properties encompass the rates of various chemical processes involving the compound, including hydrolysis, oxidation, and other degradation pathways. Stability studies under different pH conditions, temperature ranges, and in the presence of various reagents provide information about the chemical robustness and shelf-life characteristics. The kinetic parameters for these processes inform storage recommendations and formulation strategies.

The thermodynamic stability of different conformations influences the equilibrium distribution of molecular shapes in solution. Computational studies provide estimates of conformational energies and barriers to interconversion between different structural arrangements. These properties affect the interaction with biological targets and the overall pharmacological profile of the compound.

Properties

IUPAC Name |

(3R)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZJLGIWVGPRK-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@H](CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral compound with significant biological activity, particularly in the context of neurotransmitter modulation and receptor interactions. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 253.12 g/mol

- Structure : Characterized by an amino group, a carboxylic acid group, and a pyridine ring.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as a ligand that interacts with specific receptors, influencing various biochemical pathways.

- Receptor Binding : The compound has been studied for its potential to bind to neurotransmitter receptors, including those involved in the GABAergic system.

- Enzyme Interaction : It may also interact with enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in neurological disorders.

Neurotransmitter Modulation

This compound has shown promise in modulating neurotransmitter systems:

- GABA Receptors : Studies indicate that it may enhance GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing overactivity in the central nervous system.

- Glutamate Receptors : Its interaction with glutamate receptors suggests a potential role in neuroprotection and cognitive enhancement.

Anti-inflammatory Properties

Research has also highlighted the compound's anti-inflammatory effects, making it a candidate for treating conditions associated with neuroinflammation:

- Case Study : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine levels in microglial cells, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

This compound is unique due to its specific stereochemistry and targeted action on neurotransmitter systems, making it a valuable candidate for therapeutic development.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

- Neuroprotective Effects : Administration of the compound in rodent models of neurodegenerative diseases showed significant improvements in cognitive function and reduced neuronal loss.

- Behavioral Studies : Behavioral assays indicated that the compound may alleviate symptoms associated with anxiety and depression, further supporting its role in modulating neurotransmitter systems.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride possesses the following characteristics:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 253.12 g/mol

- Structural Features :

- An amino group (-NH)

- A carboxylic acid group (-COOH)

- A pyridine ring, which contributes to its biological activity

Pharmaceutical Development

This compound is primarily explored for its role as a lead compound in drug discovery, particularly for neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as:

- Anxiety Disorders : The compound's ability to modulate GABAergic transmission suggests potential anxiolytic effects.

- Neurodegenerative Diseases : Research indicates that it may influence pathways involved in diseases like Alzheimer's and Parkinson's by affecting neurotransmitter balance.

Neurotransmitter Modulation

Studies have demonstrated that this compound can act on various neurotransmitter systems, including:

- GABA Receptors : It enhances GABAergic activity, which may help in conditions characterized by excitotoxicity.

- Dopaminergic Systems : Potential applications in managing dopamine-related disorders, including schizophrenia and addiction.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal apoptosis in models of oxidative stress. This suggests its potential utility in treating neurodegenerative conditions by protecting neurons from damage .

Case Study 2: Antiviral Activity

Recent investigations into the antiviral properties of compounds containing a β-amino acid moiety, including this compound, showed promising results against viral infections. The compound exhibited higher antiviral activity compared to traditional agents, indicating its potential as a new therapeutic agent for viral diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

This table illustrates the structural diversity among related compounds while highlighting the unique aspects of this compound that make it a valuable candidate for therapeutic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include:

(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid: Features an Fmoc-protected amino group and a pyridin-3-yl substituent but lacks the dihydrochloride salt. The Fmoc group enables its use in solid-phase peptide synthesis, where selective deprotection under mild basic conditions is required .

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: Differs in the pyridine substituent position (4- vs. 3-), altering electronic and steric properties. This positional isomerism may influence receptor binding or metabolic stability .

4-(Dimethylamino)butanoic acid hydrochloride: Replaces the pyridinyl and primary amino groups with a dimethylamino moiety, reducing aromaticity and introducing tertiary amine character. This compound is broadly used in organic synthesis and material science .

Comparative Analysis of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Features |

|---|---|---|---|---|---|

| (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride* | — | C₉H₁₃Cl₂N₂O₂ | ~253.13 (calc.) | — | Chiral, pyridin-3-yl, dihydrochloride |

| (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid | 269396-66-9 | C₂₄H₂₂N₂O₄ | 402.44 | ≥98% | Fmoc-protected, pyridin-3-yl |

| (R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride | 1217835-95-4 | C₉H₁₄Cl₂N₂O₂ | 253.13 | — | Pyridin-4-yl, dihydrochloride |

| 4-(Dimethylamino)butanoic acid hydrochloride | — | C₆H₁₄ClNO₂ | 167.64 | — | Dimethylamino, hydrochloride |

*Inferred properties based on analog data.

Key Observations :

- Solubility : Dihydrochloride salts (e.g., pyridin-4-yl analog) exhibit higher aqueous solubility than free bases or Fmoc-protected derivatives .

- Stability: The Fmoc group in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid enhances stability during peptide synthesis but requires deprotection for biological activity .

- Stereochemical Impact : The (R)-configuration in pyridinyl analogs may confer selectivity in enzyme inhibition or receptor modulation compared to racemic mixtures.

Preparation Methods

Synthesis of the Chiral Intermediate

Starting Material:

A suitable chiral precursor such as (R)-3-aminopiperidin-2-one hydrochloride or a protected amino acid derivative bearing a pyridin-3-yl substituent.Reduction:

The lactam or keto intermediate is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) solvent. The reaction is conducted by adding 1.5 to 2.5 equivalents of LAH to the substrate solution at temperatures between 10°C and 45°C, followed by heating the mixture between 45°C and 70°C to ensure complete reduction.

| Step | Reagent/Condition | Temperature (°C) | Equivalents | Solvent |

|---|---|---|---|---|

| 1 | Lithium aluminum hydride addition | 10 to 45 | 1.5 - 2.5 | Tetrahydrofuran |

| 2 | Heating reaction mixture | 45 to 70 | - | Tetrahydrofuran |

Salt Formation

- Dihydrochloride Salt Preparation:

The free amine obtained after reduction is treated with concentrated hydrochloric acid in methanol or a methanol/isopropyl alcohol-water solvent system. This acid exchange step is typically performed at 0°C to 20°C with 2 to 5 molar equivalents of HCl to form the dihydrochloride salt with enhanced purity and crystallinity.

| Step | Reagent/Condition | Temperature (°C) | Equivalents | Solvent |

|---|---|---|---|---|

| 3 | Addition of concentrated hydrochloric acid | 0 to 20 | 2 - 5 | Methanol or IPA/H2O mix |

Purification and Crystallization

- The dihydrochloride salt is isolated by filtration or crystallization. Recrystallization from alcohol solvents such as methanol or ethanol may be employed to improve enantiomeric excess and purity.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature Range (°C) | Notes |

|---|---|---|---|

| Reduction of lactam intermediate | Lithium aluminum hydride (1.5-2.5 eq) in THF | 10 - 70 | Heating step critical for completion |

| Acid salt formation | Concentrated HCl (2-5 eq) in methanol or IPA/H2O | 0 - 20 | Enhances purity and crystallinity |

| Purification | Recrystallization in methanol/ethanol | Ambient to reflux | Improves enantiomeric excess |

| Protection (optional) | BOC protection for amino group | Ambient | Controls side reactions, improves yield |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride?

- Methodological Answer : Synthesis typically involves stereoselective methods to preserve the (R)-configuration. A common approach includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) to avoid side reactions during coupling .

- Step 2 : Pyridin-3-yl group introduction via palladium-catalyzed cross-coupling or nucleophilic substitution, depending on precursor availability.

- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

- Key Validation : Monitor reaction progress via TLC or LC-MS, and confirm enantiomeric purity using chiral HPLC .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) with a mobile phase optimized for separation (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .

- Optical Rotation : Compare specific rotation values ([α]D) with literature data for the (R)-enantiomer. For example, related (R)-3-amino-4-arylbutanoic acids exhibit rotations between +13.5° to +17.5° .

- Stereochemical Confirmation : Perform X-ray crystallography or NOESY NMR to resolve ambiguities in chiral assignments .

Q. What purification techniques are optimal for isolating the dihydrochloride salt?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to precipitate the dihydrochloride salt while removing unreacted precursors.

- Ion-Exchange Chromatography : Employ strong cation-exchange resins (e.g., sulfonated polystyrene) to isolate the positively charged amino acid derivative .

- Lyophilization : For hygroscopic samples, freeze-drying ensures stability and removes residual solvents .

Advanced Research Questions

Q. How can discrepancies between chiral HPLC and optical rotation data be resolved?

- Methodological Answer :

- Cross-Validation : Run both analyses under standardized conditions. For example, discrepancies may arise from impurities affecting optical rotation; use preparative HPLC to isolate fractions and re-measure rotations .

- Advanced Spectroscopy : Employ circular dichroism (CD) to correlate optical activity with electronic transitions, confirming the (R)-configuration .

- Case Study : In Boc-protected analogs, mismatches between HPLC and optical data were traced to residual solvents altering polarity; ensure complete solvent removal before analysis .

Q. What experimental designs are recommended for assessing metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubation : Incubate the compound with primary hepatocytes (human/rat) at 37°C, and quantify remaining parent compound via LC-MS/MS at intervals (0, 15, 30, 60 min).

- Microsomal Stability Assay : Use liver microsomes supplemented with NADPH to evaluate Phase I metabolism. Monitor degradation kinetics and identify metabolites .

- Key Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to enhance solubility without cytotoxicity.

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 3-4) to protonate the amino group, improving aqueous solubility .

- Dynamic Light Scattering (DLS) : Confirm absence of aggregates before assay setup .

Q. What strategies mitigate racemization during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, desiccated containers to prevent moisture-induced degradation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track enantiomeric ratio via HPLC .

- Formulation Optimization : Lyophilize with stabilizing excipients (e.g., trehalose) to reduce molecular mobility and racemization risk .

Data Contradiction Analysis

Q. How should conflicting results in receptor binding assays be interpreted?

- Methodological Answer :

- Assay Replication : Repeat experiments across multiple batches to rule out batch-specific impurities .

- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm affinity measurements .

- Impurity Profiling : Use high-resolution LC-MS to detect trace impurities (e.g., diastereomers) that may interfere with binding .

Q. Why might NMR data conflict with X-ray crystallography results in structural assignments?

- Methodological Answer :

- Dynamic vs. Static Structures : NMR captures solution-state conformations, while crystallography shows solid-state packing. Compare both to identify flexible regions (e.g., pyridin-3-yl rotation) .

- Solvent Effects : Crystallization solvents may stabilize specific conformers; repeat NMR in solvents matching crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.